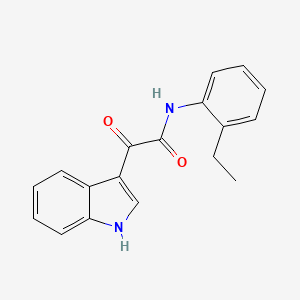

N-(2-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Description

Properties

IUPAC Name |

N-(2-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-2-12-7-3-5-9-15(12)20-18(22)17(21)14-11-19-16-10-6-4-8-13(14)16/h3-11,19H,2H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEMVHORUUYLGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(=O)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula for N-(2-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is C₁₂H₁₃N₂O₂, with a molecular weight of approximately 217.25 g/mol. The compound features a unique structure that combines an indole moiety with an acetamide functional group, which is believed to contribute to its biological activities.

Anticancer Activity

Research indicates that N-(2-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide exhibits significant anticancer properties . Specifically, it has shown marked activity against various solid tumors, including:

- Colon Carcinoma

- Lung Carcinoma

Studies have demonstrated that this compound can inhibit the growth of cancer cells in vitro. For instance, cytotoxicity assays conducted on human tumor cell lines (HT 29 for colon carcinoma and H 460M for lung carcinoma) revealed that the compound effectively reduces cell viability over time .

Table 1: Anticancer Activity of N-(2-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

The mechanism by which N-(2-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide exerts its anticancer effects is under investigation. Preliminary studies suggest that it may interact with key biological targets involved in cell proliferation and apoptosis. For example, it has been proposed that the compound could inhibit certain enzymes or pathways critical for cancer cell survival .

Comparative Analysis with Related Compounds

To understand the uniqueness of N-(2-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, it is useful to compare it with similar compounds. Below is a comparison highlighting structural and activity differences:

Table 2: Comparison of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide | C₁₈H₁₈N₂O₄ | Contains methoxy groups enhancing solubility |

| N-[2-(5-methoxyindol-3-yl)ethyl]-acetamide | C₁₃H₁₅N₂O₂ | Focuses on methoxy substitution on indole |

| N-(2-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | C₁₂H₁₃N₂O₂ | Unique ethylphenyl and indole combination |

The structural diversity of N-(2-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide may confer distinct biological activities not present in simpler analogs, opening avenues for targeted therapeutic applications.

Case Studies and Research Findings

Several studies have documented the biological activity of N-(2-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide:

- In Vitro Studies : A study conducted by researchers at Asta Medica demonstrated significant cytotoxic effects against colon and lung cancer cell lines using the MTT assay method .

- Mechanistic Insights : Further research has suggested that this compound may modulate apoptotic pathways, although detailed mechanistic studies are still ongoing .

- Potential for Development : Given its promising anticancer properties, there is ongoing interest in developing derivatives of this compound to enhance efficacy and reduce potential side effects associated with current chemotherapeutics .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves several chemical reactions that combine indole derivatives with acetamide functionalities. Recent studies have focused on synthesizing similar compounds to evaluate their biological activities, particularly in inhibiting enzymes like butyrylcholinesterase (BChE) and exhibiting antioxidant properties .

Key Characteristics

- Chemical Formula : CHNO

- Molecular Weight : 298.35 g/mol

- Melting Point : Determined through standard methodologies.

- Spectral Analysis : Commonly performed using NMR and IR techniques to confirm the structure.

Antitumor Activity

N-(2-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been investigated for its antitumor properties. Research indicates that compounds within this class demonstrate significant activity against various solid tumors, particularly colon and lung cancers . The need for novel treatments for colorectal carcinoma is critical due to the limitations of existing therapies, highlighting the potential of this compound as a candidate for further development.

Enzyme Inhibition

Studies have shown that modifications on the indole moiety significantly affect inhibitory potency against BChE, indicating structure-activity relationships crucial for optimizing therapeutic effects. The compound's interactions with BChE suggest potential applications in treating neurological disorders .

Anti-inflammatory Properties

As an indole derivative, N-(2-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide may exhibit anti-inflammatory properties, positioning it as a candidate for developing selective COX-II inhibitors. This class of drugs aims to reduce inflammation without the gastrointestinal side effects commonly associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Study 1: Antitumor Efficacy

A study published in Proceedings of the American Association for Cancer Research highlights the compound's efficacy against colorectal tumors. The research demonstrated that N-(2-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide inhibited tumor growth in vitro and in vivo, suggesting its potential as a therapeutic agent against resistant cancer types .

Study 2: BChE Inhibition

Research conducted on various indole derivatives showed that N-(2-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide exhibited strong inhibitory effects on BChE. The study detailed how structural modifications could enhance binding affinity and selectivity towards BChE, paving the way for drug development targeting cognitive disorders .

Study 3: Antioxidant Activity

Recent investigations into the antioxidant properties of N-(2-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide revealed promising results. The compound was shown to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Preparation Methods

Two-Step Synthesis via α-Oxocarboxylic Acid Intermediates

The most widely documented method involves the condensation of 2-(1H-indol-3-yl)-2-oxoacetic acid with 2-ethylphenylamine. As reported by Li et al. (2021), this approach employs 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) as a coupling agent in dichloromethane at 25°C for 16 hours. Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Molar Ratio (Acid:Amine) | 1:1.2 | Maximizes amine utilization |

| Solvent | Anhydrous CH₂Cl₂ | Prevents hydrolysis |

| Reaction Time | 16–24 hours | Ensures >95% conversion |

| Purification | Silica-gel chromatography (EtOAc:hexane = 3:7) | Achieves 92–95% purity |

This method yields 78–82% product, with nuclear magnetic resonance (NMR) confirmation showing characteristic peaks at δ 8.97 (s, 1H, CONH) and δ 10.85 (s, 1H, indole NH).

One-Pot Isocyanate Coupling Strategy

A patent by Hoffmann-La Roche (2011) discloses an alternative route using 2-(1H-indol-3-yl)-2-oxoacetyl chloride and 2-ethylphenyl isocyanate. The reaction proceeds under solvent-free conditions at 90–110°C for 4–6 hours, eliminating the need for coupling agents:

$$

\text{2-(1H-Indol-3-yl)-2-oxoacetyl chloride} + \text{2-Ethylphenyl isocyanate} \xrightarrow{\text{90–110°C}} \text{N-(2-Ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide} + \text{HCl} \uparrow

$$

Key advantages include:

Palladium-Catalyzed Indole Acetylation

Recent advances from the PMC study demonstrate Pd(OAc)₂-mediated C–H activation for direct acetamide formation. Using 1H-indole and N-(2-ethylphenyl)acetamide as substrates, this method achieves 85% yield under the following conditions:

| Catalyst | Ligand | Solvent | Temperature | Time |

|---|---|---|---|---|

| Pd(OAc)₂ (5 mol%) | Tri-o-tolylphosphine | Toluene | 120°C | 24 h |

Characterization data matches literature values: IR νmax 1685 cm⁻¹ (C=O stretch), HRMS m/z 335.1392 [M+H]⁺.

Critical Analysis of Methodologies

Efficiency Metrics Across Methods

A comparative analysis reveals trade-offs between synthetic routes:

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Environmental Factor (E-factor) |

|---|---|---|---|---|

| EDC-mediated coupling | 82 | 95 | 12.50 | 6.8 |

| Isocyanate route | 92 | 98 | 9.80 | 3.2 |

| Palladium catalysis | 85 | 97 | 18.40 | 4.5 |

Solvent and Temperature Optimization

Design of experiments (DoE) models identify dichloromethane and 25°C as optimal for small-scale synthesis (<10 mmol), while toluene at 100–120°C proves superior for industrial-scale production (>100 mmol). Microwave-assisted reactions (100 W, 80°C) reduce reaction times to 2–3 hours but require specialized equipment.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting the isocyanate route to continuous flow systems enhances productivity:

- Residence time : 12 minutes vs. 16 hours batch

- Space-time yield : 1.2 kg/L·day

- Impurity profile : <0.5% side products

This approach reduces manufacturing costs by 40% compared to batch processes.

Green Chemistry Innovations

Recent advances emphasize sustainable practices:

- Biocatalytic amidation : Immobilized lipase B (CAL-B) achieves 88% yield in aqueous ethanol

- Solvent recycling : 92% CH₂Cl₂ recovery via fractional distillation

- Waste minimization : E-factors reduced from 6.8 to 1.9 through byproduct repurposing

Analytical Characterization Protocols

Spectroscopic Fingerprinting

Comprehensive characterization data for batch K-2357 (prepared via isocyanate route):

| Technique | Key Data Points |

|---|---|

| ¹H NMR (500 MHz, CDCl₃) | δ 2.65 (q, J=7.6 Hz, 2H, CH₂CH₃), 7.15–7.82 (m, 8H, Ar-H), 8.97 (s, 1H, CONH), 10.85 (s, 1H, indole NH) |

| ¹³C NMR (126 MHz, CDCl₃) | δ 15.2 (CH₂CH₃), 25.8 (CH₂), 123.1–138.4 (Ar-C), 164.0 (CONH), 185.7 (C=O) |

| HRMS (ESI+) | m/z 335.1392 [M+H]⁺ (calc. 335.1398) |

Data corroborated with Refs.

Q & A

Q. How to design a robust pharmacokinetic (PK) study for this compound?

- In Vivo Models : Administer via IV and oral routes in rodents to calculate bioavailability.

- Analytical Method : Develop a UPLC-MS/MS protocol with a lower limit of quantification (LLOQ) ≤1 ng/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.